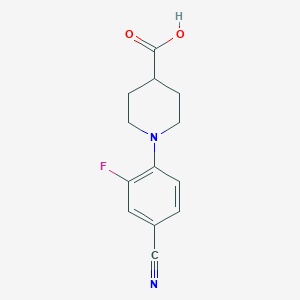

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring, a cyano group, and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the cyano and fluorophenyl groups. Common synthetic routes include:

Friedel-Crafts Acylation: This method involves the acylation of piperidine with a suitable acyl chloride in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: The cyano group can be introduced through nucleophilic substitution reactions involving appropriate precursors.

Fluorination: The fluorophenyl group can be introduced through direct fluorination or by using fluorinating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Oxidation Reactions

The piperidine ring’s tertiary amine and carboxylic acid group make the compound susceptible to oxidation. Key pathways include:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Piperidine ring oxidation | H₂O₂ or KMnO₄ in acidic aqueous medium | Forms a ketone derivative (piperidone) | |

| Side-chain oxidation | O₂ with transition metal catalysts | Partial decarboxylation observed |

Oxidation of the piperidine ring typically occurs under strong oxidative conditions, yielding a ketone intermediate. The cyano group remains stable under these conditions due to its electron-withdrawing nature.

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted phenyl derivative | ~65% | |

| Ammonia | Ethanol, reflux, 24 h | Amino-substituted phenyl analogue | ~50% |

The electron-deficient fluorophenyl ring facilitates displacement of fluorine by stronger nucleophiles like methoxide or amines. These reactions are critical for modifying the compound’s aryl moiety in drug design .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 6 h | Methyl ester | |

| Amidation | Thionyl chloride, NH₃ | 0–5°C, 2 h | Primary amide |

Esterification improves the compound’s lipid solubility for biological studies, while amidation is used to probe interactions with enzymatic active sites. Thionyl chloride is a common reagent for activating the carboxylic acid prior to amide bond formation .

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group:

| Conditions | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| 180–200°C, inert atmosphere | Cu powder | 1-(4-Cyano-2-fluorophenyl)piperidine | Intermediate for alkaloid synthesis |

This reaction simplifies the molecule for further functionalization, particularly in synthesizing piperidine-based bioactive compounds.

Cyano Group Reactivity

The cyano group participates in reduction and hydrolysis:

| Reaction | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Reduction | H₂, Raney Ni | 60°C, 5 atm H₂ | Primary amine derivative | |

| Acidic hydrolysis | HCl (6M), reflux | 12 h | Carboxylic acid (via intermediate amide) |

Selective reduction of the cyano group to an amine enhances hydrogen-bonding capacity, useful in receptor-targeted drug design.

Piperidine Ring Functionalization

The nitrogen in the piperidine ring reacts with electrophiles:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Ethyl chloroformate | THF, 0°C, 2 h | N-Carbethoxy derivative | |

| 4-(Trifluoromethyl)phenyl isothiocyanate | MeCN, RT, 18 h | Thiourea conjugate |

These reactions modify the compound’s pharmacokinetic properties, as seen in analogues tested for antimicrobial activity .

Stability Under Synthetic Conditions

Critical stability data:

| Condition | Observation | Implication | Source |

|---|---|---|---|

| pH < 3 or pH > 11 | Rapid decomposition | Requires neutral buffers in vitro | |

| Prolonged UV exposure | Fluorophenyl ring degradation | Light-sensitive storage needed |

Wissenschaftliche Forschungsanwendungen

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It can be used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules to elicit its biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Piperidine-4-carboxylic acid: Lacks the cyano and fluorophenyl groups.

4-Cyano-2-fluorophenyl derivatives: May have different substituents or functional groups.

Other piperidine derivatives: May have variations in the ring structure or additional functional groups.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biologische Aktivität

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 266.24 g/mol. The presence of the cyano and fluorine groups is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The cyano group enhances binding affinity, while the fluorine substitution may modulate the electronic properties of the molecule, facilitating interactions with biological targets such as neurotransmitter systems and enzymes involved in inflammatory processes.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antidepressant Activity : Piperidine derivatives often exhibit effects on neurotransmitter systems, suggesting potential antidepressant properties.

- Anticancer Properties : Related compounds have shown promise in targeting cancer cell lines, indicating that this compound may also possess anticancer activity .

- Anti-inflammatory Effects : The compound’s mechanism may involve inhibition of pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies and Experimental Data

Recent studies have explored the efficacy of related compounds in various biological assays:

- Analgesic Effects : A derivative showed significant analgesic effects in animal models, indicating potential for pain management applications .

- Cytotoxicity Assays : Compounds structurally similar to this compound demonstrated varying cytotoxicity against cancer cell lines, with some achieving low values, suggesting potent anticancer properties .

Eigenschaften

IUPAC Name |

1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIBYGMQFDTLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.